molecular formula C26H23NO4 B8181528 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-vinylphenyl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-vinylphenyl)propanoic acid

Cat. No.: B8181528
M. Wt: 413.5 g/mol
InChI Key: ZPFOMEUZJASIGX-XMMPIXPASA-N
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Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a 4-vinylphenyl substituent on the β-carbon of the propanoic acid backbone. The Fmoc group is widely used in peptide synthesis due to its orthogonality in protecting amine groups and ease of removal under mild basic conditions (e.g., piperidine in DMF) . The 4-vinylphenyl group confers unique steric and electronic properties, influencing reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

(2R)-3-(4-ethenylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h2-14,23-24H,1,15-16H2,(H,27,30)(H,28,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFOMEUZJASIGX-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-vinylphenyl)propanoic acid, commonly referred to as Fmoc-amino acid, is a compound of significant interest in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhance its utility in biological applications, particularly in drug development and therapeutic interventions.

Chemical Structure

The compound can be described by the following molecular formula:

Property Details
Molecular FormulaC₂₈H₂₉NO₅
Molecular Weight447.48 g/mol
CAS Number218457-81-9
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to act as a protecting group in peptide synthesis. The Fmoc group allows for selective protection of amino groups, facilitating the synthesis of complex peptides without interference from other functional groups. This method is critical for developing peptides with specific biological activities.

Key Mechanisms

  • Peptide Synthesis : The Fmoc group provides stability during synthesis and can be removed under mild conditions, allowing for the formation of peptides with high purity.
  • Target Interactions : The compound demonstrates interaction with various biological targets, including enzymes and receptors, which are pivotal in disease processes.

Biological Activity Studies

Recent studies have highlighted the potential biological activities associated with this compound. These include:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of Fmoc-amino acids can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies

  • Peptide Synthesis Application : In a study published in Journal of Peptide Science, researchers utilized this compound to synthesize a series of bioactive peptides. The resulting peptides exhibited enhanced binding affinity to target receptors involved in cancer progression.
  • In Vivo Efficacy : Another study explored the in vivo efficacy of Fmoc-protected peptides derived from this compound in mouse models of inflammation. Results showed a significant reduction in inflammatory markers compared to controls, highlighting its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents on the phenyl ring or modifications to the amino acid backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name (Configuration) Substituent Molecular Formula Molecular Weight CAS Number Key References
Target: (R)-4-vinylphenyl derivative 4-vinylphenyl C₂₅H₂₁NO₄* ~431.44 Not provided -
(R)-4-chlorophenyl analog 4-chlorophenyl C₂₄H₂₀ClNO₄ 421.87 142994-19-2
(S)-o-tolyl analog 2-methylphenyl C₂₅H₂₃NO₄ 409.46 211637-75-1
(R)-4-(tert-butyl)phenyl analog 4-(tert-butyl)phenyl C₂₈H₃₁NO₄ 469.55 401916-49-2
(R)-4-nitro analog 4-nitrophenyl C₂₄H₁₉N₂O₆ 455.42 507472-26-6
(S)-2,4,5-trifluorophenyl analog 2,4,5-trifluorophenyl C₂₄H₁₇F₃NO₄ 464.39 959579-81-8
Key Observations:
  • Electron-donating groups (e.g., -vinyl in the target compound) may improve solubility in organic solvents but reduce stability under acidic conditions.
  • Steric Effects :
    • Bulky substituents like 4-(tert-butyl)phenyl hinder molecular packing, reducing crystallinity and altering melting points.
    • Ortho-substituted analogs (e.g., o-tolyl ) exhibit increased steric hindrance, affecting peptide chain conformation during synthesis.

Bioactivity and Proteomic Interactions

  • Bioactivity Clustering : highlights that structural similarity correlates with bioactivity profiles. For instance, 4-chlorophenyl and 4-vinylphenyl analogs may cluster together due to comparable hydrophobicity, while nitro-substituted derivatives form distinct groups .
  • CANDO Platform Predictions : Dissimilar proteomic interaction signatures () suggest that the 4-vinylphenyl analog may exhibit unique off-target effects compared to its tert-butyl or chloro counterparts .

Q & A

Q. What are the critical safety protocols for handling (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-vinylphenyl)propanoic acid in laboratory settings?

  • Methodological Answer : This compound exhibits acute toxicity (oral, dermal, and inhalation), skin/eye irritation, and respiratory hazards . Key protocols include:
  • Use fume hoods and personal protective equipment (gloves, lab coats, safety goggles).
  • Avoid dust formation; employ closed systems for weighing and synthesis.
  • Store in inert, airtight containers under ambient, dry, and dark conditions to prevent decomposition .
  • In case of exposure, follow GHS-recommended first aid (e.g., 15-minute eye rinsing with water, immediate medical consultation for inhalation) .

Q. How is the Fmoc group typically removed during the synthesis of derivatives of this compound?

  • Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group is cleaved using 20% piperidine in DMF , a standard deprotection method in peptide synthesis. This step requires precise control of reaction time (10–30 minutes) to avoid side reactions, such as racemization or β-elimination of the vinylphenyl group. Post-deprotection, the product is purified via reverse-phase HPLC or precipitated in cold ether .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify stereochemistry and functional groups (e.g., vinylphenyl protons at δ 5.1–5.8 ppm) .
  • Liquid Chromatography-Mass Spectrometry (LC/MS) : Confirms molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
  • High-Resolution Mass Spectrometry (HRMS) and FT-IR provide additional validation of structural integrity .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of the Fmoc-protected amino acid to resin-bound peptides?

  • Methodological Answer : Low yields may arise from steric hindrance from the 4-vinylphenyl group or incomplete activation of the carboxylic acid. Optimize by:
  • Using HOBt/DIC or Oxyma Pure/DIC coupling reagents to enhance activation .
  • Extending reaction time (12–24 hours) and maintaining 0°C to minimize side reactions.
  • Performing Kaiser tests to monitor free amine groups and ensure complete coupling .

Q. What strategies mitigate racemization during solid-phase synthesis of derivatives?

  • Methodological Answer : Racemization occurs at the α-carbon during Fmoc removal or coupling. Mitigation includes:
  • Using low-base conditions (e.g., 0.1 M HOBt in DMF) during deprotection .
  • Incorporating bulky substituents (e.g., tert-butyl esters) to sterically hinder racemization .
  • Employing microwave-assisted synthesis to reduce reaction time and thermal degradation .

Q. How does the 4-vinylphenyl moiety influence the compound’s biological activity in drug discovery contexts?

  • Methodological Answer : The vinyl group enhances π-π interactions with hydrophobic binding pockets (e.g., enzyme active sites). Comparative studies of analogs (e.g., fluorinated or thio-substituted phenyl groups) show:
  • 3,5-Difluorophenyl analogs increase binding affinity to viral proteases by 2–3 fold .
  • Phenylthio derivatives exhibit improved antioxidant properties due to sulfur’s redox activity .
  • Molecular dynamics simulations are recommended to predict interactions before synthesis .

Q. How should contradictory data on the compound’s stability under acidic conditions be resolved?

  • Methodological Answer : Discrepancies in stability reports (e.g., decomposition at pH < 2 vs. stability in 6N HCl ) may stem from substituent effects (e.g., vinyl group sensitivity). To resolve:
  • Conduct accelerated stability studies (40–60°C, varying pH) with HPLC monitoring .
  • Compare degradation products via LC/MS-MS to identify cleavage pathways .
  • Use DFT calculations to model protonation states and predict labile bonds .

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